molecular formula C14H20ClNO2 B7885120 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde hydrochloride

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde hydrochloride

Cat. No.: B7885120
M. Wt: 269.77 g/mol
InChI Key: WOVPLNQARCVYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a piperidin-1-ylmethyl group at the 3-position. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidin-1-ylmethyl group allows it to interact with various enzymes and receptors, potentially modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde hydrochloride is unique due to the presence of both the methoxy and piperidin-1-ylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methoxy-3-(piperidin-1-ylmethyl)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14-6-5-12(11-16)9-13(14)10-15-7-3-2-4-8-15;/h5-6,9,11H,2-4,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVPLNQARCVYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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